2-Chloro-p-phenylenediamine sulfate

Solid-state stability Formulation development Storage and handling

Researchers requiring halogenated PPD derivatives for pigment synthesis face isomer-dependent carcinogenicity risks. 2-Chloro-p-phenylenediamine sulfate (CAS 61702-44-1) is the non-carcinogenic isomer (NCI-TR-113 negative) validated for industrial intermediate use. • Pigment intermediate: Essential for Macromolecular Brown SR & Red BR synthesis; 2-Cl substituent enables bathochromic shift and superior lightfastness. • Aramid comonomer: Enables high-ratio post-spin drawing of PPTA at ~45 mol% incorporation for enhanced fracture toughness. • Sulfate salt (mp 251-253°C) ensures stable storage; ≥97% purity, 25 kg commercial packaging.

Molecular Formula C6H9ClN2O4S
Molecular Weight 240.67 g/mol
CAS No. 61702-44-1
Cat. No. B149832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-p-phenylenediamine sulfate
CAS61702-44-1
Molecular FormulaC6H9ClN2O4S
Molecular Weight240.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O
InChIInChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)
InChIKeyGQFGHCRXPLROOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-p-phenylenediamine sulfate: Technical Profile & Procurement


2-Chloro-p-phenylenediamine sulfate (CAS 61702-44-1; synonyms: 2-chloro-1,4-phenylenediamine monosulfate, o-chloro-p-phenylenediamine sulfate) is a halogenated aromatic diamine sulfate salt with molecular formula C6H9ClN2O4S and molecular weight 240.66 g/mol . It is supplied as a white to light gray or lavender powder with a melting point of 251–253 °C and a purity specification typically ≥97% (HPLC or GC/T) . The compound belongs to the p-phenylenediamine (PPD) derivative class, historically recognized as an oxidation dye primary intermediate in hair coloring systems and currently employed as a chemical intermediate for specialty pigment manufacturing and polymer modification [1][2].

Intended for non-cosmetic industrial uses: pigment synthesis, polymer modification
Sulfate salt provides stable solid handling versus low-melting free base
EU cosmetics prohibition limits cosmetic procurement geography; review Annex II status

2-Chloro-p-phenylenediamine sulfate: Substitution Risks


Superficial structural similarity to unsubstituted p-phenylenediamine (PPD), other halogenated phenylenediamine isomers, or the free-base form (CAS 615-66-7) masks critical differences in physicochemical properties, toxicological profile, and regulatory status that preclude casual interchange. The sulfate salt exhibits a melting point approximately 190 °C higher than the corresponding free base, fundamentally altering handling and formulation behavior . Positional isomerism dramatically shifts carcinogenic potential: 2-chloro-p-phenylenediamine sulfate showed no evidence of carcinogenicity in the NCI bioassay (NCI-CG-TR-113), while the 4-chloro-o-phenylenediamine isomer proved carcinogenic in both rats and mice under comparable testing protocols (NCI-CG-TR-63) [1][2]. Furthermore, the European Commission has prohibited 2-chloro-p-phenylenediamine and all its salts in cosmetic products under Annex II of Regulation (EC) No 1223/2009, whereas PPD remains permitted under Annex III concentration restrictions [3][4]. These orthogonal differences confirm that any procurement or substitution decision must rest on compound-specific evidence rather than class-based assumptions.

Salt form

Free base (CAS 615-66-7) has melting point ~190 °C lower; handling and thermal stability may shift significantly — not a direct drop-in replacement.

Isomer

4-Chloro-o-phenylenediamine is carcinogenic in both rats and mice (NCI-CG-TR-63); toxicological profile differs fundamentally from the 2-chloro-p-isomer.

Regulation

PPD (CAS 106-50-3) remains EU Annex III restricted; 2-chloro-p-phenylenediamine sulfate is Annex II prohibited in cosmetics — regulatory status may restrict substitution.

2-Chloro-p-phenylenediamine sulfate: Key Differentiators


Solid-State Stability Over Free Base

The sulfate salt form of 2-chloro-p-phenylenediamine (CAS 61702-44-1) exhibits a melting point of 251–253 °C , approximately 187–191 °C higher than the free base (CAS 615-66-7) which melts at 62–66 °C . The sulfate salt is a solid powder at ambient temperature with water solubility <0.1 g/100 mL at 21 °C , whereas the free base is a low-melting solid that may undergo physical form changes during shipping or handling in warm climates. Additionally, the sulfate salt's air-oxidation behavior—turning purple and eventually black upon prolonged exposure—provides a visible stability indicator absent in the free base . This thermal stability differential is critical for procurement decisions involving long-term storage, warm-climate logistics, or processes that involve thermal stress.

Salt vs. free base stability
Context-dependent
Δmp ≈ 190 °C (sulfate 251–253 °C; free base 62–66 °C). Sulfate is a solid powder at 20 °C.
Supports formulation handling and logistics in warm climates
Melting point alone; confirm batch-specific solubility and thermal behavior
Solid-state stability Formulation development Storage and handling

Carcinogenicity vs. 4-Chloro Isomer

In standardized NCI Carcinogenesis Testing Program bioassays, 2-chloro-p-phenylenediamine sulfate (administered in feed at dietary concentrations of 0.3% and 0.15% to Fischer 344 rats for 105–107 weeks, and 0.6% and 0.3% to B6C3F1 mice for 87–105 weeks) showed no statistically significant positive associations between dietary exposure and tumor incidence in either species [1]. By contrast, its positional isomer 4-chloro-o-phenylenediamine, tested under the same NCI program at dietary concentrations of 0.5% and 1.0% (rats) and 0.7% and 1.4% (mice), induced statistically significant increases in urinary bladder transitional-cell papilloma/carcinoma and forestomach tumors in rats of both sexes, and hepatocellular carcinomas in mice of both sexes, leading to a conclusion of carcinogenicity in both species [2][3]. This positional isomerism-driven toxicological divergence—2-chloro (para-diamine) negative vs. 4-chloro (ortho-diamine) positive—has critical implications for risk assessment and material selection when a halogenated phenylenediamine intermediate is required.

Carcinogenicity isomer contrast
Head-to-head
2-Cl-p-PD sulfate: no treatment-related tumors (NCI-CG-TR-113). 4-Cl-o-PD: bladder, forestomach, liver tumors in rats/mice (NCI-CG-TR-63).
Differentiates occupational risk profile for procurement decisions
NCI bioassay context; review current hazard classification
Carcinogenicity Toxicological differentiation Occupational safety Regulatory risk assessment

EU Cosmetic Prohibition vs. PPD

As of Commission Regulation (EU) 2019/681, 2-chloro-p-phenylenediamine and all its salts (sulfate and dihydrochloride) are listed in Annex II of Regulation (EC) No 1223/2009—the EU's list of prohibited substances in cosmetic products—effective for all hair dye products including eyebrow and eyelash dye products [1]. This prohibition was based on the SCCS opinion (SCCS/1510/13), which concluded that no sufficient margin of safety could be deduced at a maximum concentration of 4.6% and that the compound is categorised as at least a 'strong' sensitiser with inadequate genotoxicity data [2]. In contrast, unsubstituted p-phenylenediamine (PPD) remains regulated under Annex III (restricted substances) at maximum on-head concentrations of 2% (free base) on eyelashes and 0.45% on hair after mixing under oxidative conditions [3]. This creates a binary regulatory divergence: 2-chloro-p-phenylenediamine sulfate is completely excluded from the EU cosmetics market, while PPD remains commercially available under concentration constraints. For non-EU markets where 2-chloro-p-phenylenediamine sulfate may still be permitted in hair dye formulations, or for non-cosmetic industrial applications (pigments, polymers) unaffected by the ban, this regulatory landscape directly shapes procurement geography and application targeting.

EU cosmetic prohibition
Class-level
Annex II prohibited (all salts) vs. PPD Annex III restricted (0.45–2%). No margin of safety at 4.6% max concentration per SCCS.
Defines market access; cosmetic use requires non-EU regulatory review
SCCS/1510/13; Regulation (EU) 2019/681
Cosmetic regulation EU Annex II prohibition Market access Procurement compliance

PPTA Copolymer Mechanical Enhancement

In a direct comparative study of PPTA (poly-p-phenylene terephthalamide) films, incorporation of 2-chloro-p-phenylenediamine as a third comonomer via low-temperature solution polycondensation produced films with mechanical properties described as 'much higher than pure PPTA film formed by the same method' when the third monomer content reached 45 mol% [1]. Increasing 2-chloro-p-phenylenediamine content systematically elevated fracture toughness and breaking elongation rate of the copolymer film relative to unmodified PPTA. Specifically, at 45 mol% comonomer incorporation, the copolymer achieved the optimal balance of mechanical performance, while crystallinity and thermal properties decreased only slightly compared with unmodified PPTA, and the material remained 'a promising resin with good stability' [1]. This demonstrates that the chloro substituent on the p-phenylenediamine ring disrupts the otherwise excessively rigid PPTA chain packing in a controlled manner, enabling high-ratio post-spin drawing that is not achievable with unmodified PPTA [2]. This application is unique to 2-chloro-p-phenylenediamine among common PPD derivatives; unsubstituted PPD produces a polymer too highly crystalline for effective post-spin orientation enhancement.

PPTA copolymer enhancement
Head-to-head
At 45 mol% comonomer, fracture toughness and breaking elongation substantially higher than unmodified PPTA; crystallinity decrease slight (XRD).
Supports specialty comonomer procurement for aramid R&D
Low-temp solution polycondensation; film property context
Aramid fiber PPTA modification Mechanical properties Copolymer third monomer

Macromolecular Pigment Intermediate

2-Chloro-p-phenylenediamine sulfate is specifically identified as a pigment intermediate for the production of Macromolecular Brown SR and Macromolecular Red BR, representing a distinct non-cosmetic industrial application not shared by unsubstituted p-phenylenediamine (PPD) [1]. These macromolecular pigments are high-performance organic pigments characterized by high molecular weight and extended conjugation systems that provide superior lightfastness, weather resistance, and migration resistance compared with conventional low-molecular-weight azo pigments typically derived from unsubstituted PPD [1]. The 2-chloro substituent is critical to the chromophoric properties of these macromolecular pigments: the electron-withdrawing chlorine atom modifies the electron density distribution of the aromatic diamine, shifting the absorption spectrum bathochromically and enhancing the pigment's tinctorial strength. This application specificity is evidenced by its consistent listing across multiple independent Chinese chemical manufacturer and supplier databases as the primary industrial use for the sulfate salt . No published evidence indicates that unsubstituted PPD sulfate can serve as a direct replacement in these specific macromolecular pigment syntheses.

Pigment intermediate identity
Supporting evidence
Designated intermediate for Macromolecular Brown SR and Red BR; unsubstituted PPD not reported in these syntheses.
Application exclusivity supports pigment manufacturing procurement
Consistent across multiple Chinese supplier databases
Pigment intermediate Macromolecular pigment Dye intermediate Non-cosmetic application

2-Chloro-p-phenylenediamine sulfate: Procurement & Applications


Macromolecular Pigment Manufacturing

The most commercially validated non-cosmetic application for 2-chloro-p-phenylenediamine sulfate is as a key intermediate in the synthesis of Macromolecular Brown SR and Macromolecular Red BR pigments . These high-molecular-weight organic pigments provide superior lightfastness, weatherability, and migration resistance in demanding applications such as automotive coatings, industrial paints, engineering plastics, and high-quality printing inks. The electron-withdrawing 2-chloro substituent on the p-phenylenediamine core is essential to the bathochromic shift and chromophoric intensity that differentiate these macromolecular pigments from conventional PPD-derived azo pigments. Procurement of the sulfate salt form (rather than the free base) is preferred in this application due to the sulfate's superior solid-state handling characteristics (mp 251–253 °C) and metered solubility profile, which facilitates controlled reaction stoichiometry in pigment synthesis . Typical commercial supply is available at 98–99% purity in 25 kg packaging grades from Chinese specialty chemical manufacturers .

PPTA Copolymer Modification R&D

2-Chloro-p-phenylenediamine serves as a strategic third comonomer for modifying poly-p-phenylene terephthalamide (PPTA) to enable high-ratio post-spin drawing and enhanced mechanical toughness in aramid fibers [1]. At incorporation levels around 45 mol%, the chloro-substituted comonomer partially disrupts PPTA chain crystallinity without collapsing liquid-crystalline behavior in sulfuric acid solution, enabling fiber drawing ratios unattainable with unmodified PPTA. The resulting copolymer films exhibit substantially improved fracture toughness and breaking elongation compared with pure PPTA films [1]. This application is relevant for advanced materials laboratories and industrial R&D groups developing next-generation para-aramid fibers with tailored mechanical profiles for aerospace, ballistic protection, and high-performance composite applications. The sulfate salt's high melting point (251–253 °C) ensures that the monomer remains solid and stable during storage prior to polycondensation, reducing the risk of premature oxidation or polymerization that can occur with the free base .

Non-EU Hair Dye Intermediate

Although 2-chloro-p-phenylenediamine and its sulfate salt are prohibited in cosmetic products throughout the European Union under Annex II of Regulation (EC) No 1223/2009 [2], the compound may remain permissible in oxidative hair dye formulations in certain non-EU jurisdictions. Historically, 2-chloro-p-phenylenediamine functioned as a primary oxidation dye intermediate, producing brown to burgundy shades when coupled with meta-difunctional benzene couplers such as m-aminophenol or resorcinol, with shade characteristics that differ from unsubstituted PPD due to the electron-withdrawing chlorine substituent modifying the quinonediimine reactive intermediate's electrophilicity [3]. Any procurement for this application requires rigorous verification of target-market regulatory status and must be supported by appropriate toxicological documentation. The sulfate salt form provides a standardized, stable solid intermediate that can be precisely weighed and formulated into dye precursor blends, unlike the free base which may undergo physical form changes and oxidation during handling .

Toxicological Reference & Carcinogenicity Comparator

The well-documented NCI carcinogenesis bioassay of 2-chloro-p-phenylenediamine sulfate (NCI-CG-TR-113) provides a robust dataset—negative in both Fischer 344 rats and B6C3F1 mice at dietary concentrations up to 0.6%—that makes this compound a valuable reference standard in structure-activity relationship (SAR) studies of halogenated aromatic amine carcinogenicity [4]. Its stark toxicological contrast with the carcinogenic positional isomer 4-chloro-o-phenylenediamine (NCI-CG-TR-63, positive in rats and mice for bladder, forestomach, and liver tumors) [5] offers an informative case study in how the position of a single chlorine substituent on a phenylenediamine scaffold determines carcinogenic outcome. For academic, governmental, and industrial toxicology laboratories, procurement of high-purity 2-chloro-p-phenylenediamine sulfate (≥97% HPLC) enables reproducible in vitro mutagenicity, metabolism, and mechanistic studies. The sulfate salt's defined stoichiometry (1:1 amine-to-sulfuric acid) and stable solid form facilitate accurate dosing, while analytical certificates of analysis ensure lot-to-lot consistency essential for regulatory-grade toxicological testing .

Application
Selection Property
Validation Focus
Macromolecular pigment manufacturing
Electron-withdrawing 2-Cl substituent for bathochromic shift
Pigment fastness and color intensity validation
PPTA copolymer modification R&D
Controlled crystallinity disruption via comonomer ratio
Post-spin drawability and mechanical toughness assessment
Non-EU hair dye intermediate
Sulfate salt stability for precise weighing and formulation
Target-market regulatory compliance and shade reproducibility
Toxicological reference & SAR studies
Defined stoichiometry and lot-to-lot consistency
Mutagenicity/metabolism assay reproducibility and SAR validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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